molecular formula C18H17N3O4 B2822332 3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 501103-37-3

3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B2822332
CAS No.: 501103-37-3
M. Wt: 339.351
InChI Key: YIBYJPCQCUYFKU-UHFFFAOYSA-N
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Description

3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound characterized by the presence of pyridine rings and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) typically involves the condensation of pyridine derivatives under controlled conditions. A common synthetic route includes the reaction of 3-pyridinecarboxaldehyde with 4-hydroxy-6-methyl-2-pyridone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction could produce pyridine alcohols.

Scientific Research Applications

3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-2-methylpyridin-2(1H)-one)
  • 3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-ethylpyridin-2(1H)-one)

Uniqueness

3,3’-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is unique due to its specific substitution pattern on the pyridine rings, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and methyl groups provides a distinct profile compared to similar compounds, potentially leading to different applications and mechanisms of action.

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-pyridin-3-ylmethyl]-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-9-6-12(22)15(17(24)20-9)14(11-4-3-5-19-8-11)16-13(23)7-10(2)21-18(16)25/h3-8,14H,1-2H3,(H2,20,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBYJPCQCUYFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C2=CN=CC=C2)C3=C(C=C(NC3=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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